An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA), a fluorinated ester of significant interest in various scientific domains. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its characteristics and the experimental methodologies used for their determination.
Introduction: Unveiling a Versatile Fluorinated Building Block
2,2,3,3-Tetrafluoropropyl trifluoroacetate, with the chemical formula C₅H₃F₇O₂, is a structurally unique compound featuring a tetrafluorinated propyl chain linked to a trifluoroacetate group.[1][2] This high degree of fluorination imparts distinct chemical and physical properties, including enhanced oxidative stability and reduced polarizability compared to its non-fluorinated analogs.[1] The potent electron-withdrawing nature of the fluorine atoms significantly influences its reactivity and solvation capabilities, making it a valuable reagent in organic synthesis and a specialized tool in proteomics research.[1]
This guide will systematically explore the fundamental physicochemical properties of TFPTFA, detail its synthesis and key applications with illustrative experimental workflows, and provide a thorough analysis of its spectral characteristics and safety considerations.
Core Physicochemical Properties
Table 1: Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
| Property | Value | Source |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [1][2] |
| CAS Number | 107551-72-4 | [1][2] |
| Molecular Formula | C₅H₃F₇O₂ | [1][2] |
| Molecular Weight | 228.06 g/mol | [1][2] |
| Physical State | Liquid | [3] |
| Boiling Point | Not explicitly available (literature lacks experimental data) | |
| Melting Point | Not explicitly available (literature lacks experimental data) | |
| Density | Not explicitly available (literature lacks experimental data) | |
| Solubility | The high fluorine content suggests solubility in many organic solvents.[1] However, specific quantitative data is not readily available. | |
| XLogP3 | 2.8 | [2] |
Synthesis and Purification: A Focus on Esterification
The most direct and common route for the synthesis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate is through the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent, such as trifluoroacetic acid or its anhydride.[1]
Underlying Principles of Fischer Esterification
The synthesis is a classic example of a Fischer esterification, an acid-catalyzed equilibrium reaction. The presence of a strong acid protonates the carbonyl oxygen of the trifluoroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2,2,3,3-tetrafluoropropanol. To drive the equilibrium towards the product, it is common to either use an excess of one reactant or remove the water formed during the reaction.
Experimental Protocol: Synthesis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate
The following is a generalized, yet detailed, protocol based on established esterification procedures.
Materials:
-
2,2,3,3-Tetrafluoropropanol
-
Trifluoroacetic anhydride (or trifluoroacetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3-tetrafluoropropanol in an excess of dichloromethane.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Acylation: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (or trifluoroacetic acid) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Reaction temperatures between 80-120°C have been reported to give good yields.[1]
-
Work-up: After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2,3,3-Tetrafluoropropyl trifluoroacetate.
Caption: Workflow for the synthesis and purification of 2,2,3,3-Tetrafluoropropyl trifluoroacetate.
Applications in Scientific Research
The unique properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate make it a valuable tool in several areas of scientific research.
Organic Synthesis
As a versatile building block, TFPTFA can be used as both an alkylating and a trifluoroacetylating agent.[1] Its reactive trifluoroacetate group can be displaced by various nucleophiles, allowing for the introduction of the 2,2,3,3-tetrafluoropropyl moiety into a wide range of organic molecules.[1] This is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioavailability.
Proteomics: S-trifluoroethylation of Cysteine Residues
In the field of proteomics, TFPTFA is employed for the chemical modification of cysteine residues in proteins through a process called S-trifluoroethylation.[1] The thiol group of cysteine attacks the electrophilic carbon of the ester, leading to the formation of a stable S-trifluoroethyl derivative. This modification can be used to improve protein stability and aid in protein identification via mass spectrometry.[1]
Caption: Schematic of S-trifluoroethylation of a cysteine residue using TFPTFA.
Spectral Characterization
While a comprehensive, publicly available dataset of the spectra for 2,2,3,3-Tetrafluoropropyl trifluoroacetate is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂- group adjacent to the oxygen will appear as a triplet, split by the two fluorine atoms on the neighboring carbon. The single proton on the -CHF₂ group will appear as a triplet of triplets, due to coupling with the two adjacent fluorine atoms and the two fluorine atoms on the terminal carbon.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbon atoms, with characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the ester will appear downfield, while the fluorinated carbons will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two main multiplets. The -CF₃ group of the trifluoroacetate moiety will appear as a singlet. The -CF₂- and -CHF₂ groups of the propyl chain will show more complex splitting patterns due to F-F coupling. The chemical shifts will be influenced by the electronic environment and solvent.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present:
-
C=O stretch: A strong band in the region of 1780-1820 cm⁻¹ is expected for the carbonyl group of the trifluoroacetate ester.
-
C-F stretch: Multiple strong absorption bands in the region of 1100-1300 cm⁻¹ will be present due to the numerous C-F bonds in the molecule.
-
C-O stretch: Bands corresponding to the C-O stretching of the ester linkage will be observed in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (m/z 228) may be observed. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. The presence of fluorine will lead to characteristic fragmentation patterns, including the loss of CF₃ and other fluorinated fragments.
Safety and Handling
2,2,3,3-Tetrafluoropropyl trifluoroacetate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing fumes, mist, or vapors.[3]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents.[3]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]
Conclusion
2,2,3,3-Tetrafluoropropyl trifluoroacetate is a highly functionalized fluorinated ester with a unique set of physicochemical properties that make it a valuable reagent in both synthetic chemistry and proteomics. Its synthesis via esterification is straightforward, and its reactivity allows for the introduction of the tetrafluoropropyl group into various molecules. A thorough understanding of its properties, handling requirements, and spectral characteristics is essential for its safe and effective use in research and development. Further experimental investigation into its physical properties, such as boiling point and density, would be beneficial to the scientific community.
References
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2,2,3,3-Tetrafluoropropyl trifluoroacetate. PubChem. [Link]
